molecular formula C8H5F3O2 B6159995 5-(difluoromethoxy)-2-fluorobenzaldehyde CAS No. 1214364-36-9

5-(difluoromethoxy)-2-fluorobenzaldehyde

Cat. No.: B6159995
CAS No.: 1214364-36-9
M. Wt: 190.1
InChI Key:
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Description

5-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and fluorine substituents on a benzaldehyde ring

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(difluoromethoxy)-2-fluorobenzoic acid.

    Reduction: Formation of 5-(difluoromethoxy)-2-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethoxy)-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(difluoromethoxy)-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethoxy)-2-fluorobenzaldehyde is unique due to its specific combination of difluoromethoxy and fluorine substituents on a benzaldehyde ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

1214364-36-9

Molecular Formula

C8H5F3O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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